MC-Gly-Gly-D-Phe

Stereochemistry Peptide Conformation ADC Linker

MC-Gly-Gly-D-Phe (CAS 1802520-40-6, M.W. 472.49) is a synthetic dipeptide-based cleavable linker primarily utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Molecular Formula C23H28N4O7
Molecular Weight 472.5 g/mol
Cat. No. B12388064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Gly-Gly-D-Phe
Molecular FormulaC23H28N4O7
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m1/s1
InChIKeyNFVPAFLSJIPUCL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MC-Gly-Gly-D-Phe: Chemical Identity and Core Function as a Cleavable ADC Linker


MC-Gly-Gly-D-Phe (CAS 1802520-40-6, M.W. 472.49) is a synthetic dipeptide-based cleavable linker primarily utilized in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy . The compound comprises a maleimidocaproyl (MC) functional group for antibody thiol conjugation and a Gly-Gly-D-Phe tripeptide sequence engineered for enzymatic cleavage, enabling controlled payload release within the tumor microenvironment . Its defining characteristic is the D-stereoisomer of phenylalanine, which structurally differentiates it from the L-phenylalanine analog MC-Gly-Gly-Phe .

Why MC-Gly-Gly-D-Phe Cannot Be Simply Replaced by Its L-Phe Analog or Other In-Class Linkers


Although MC-Gly-Gly-Phe (L-isomer) and MC-Gly-Gly-Phe-Gly (tetrapeptide) share the same maleimidocaproyl conjugation handle, they differ critically in stereochemistry, solubility, and protease recognition motifs. These differences preclude simple one-to-one substitution without altering ADC biophysical properties and pharmacokinetic profiles. D-amino acid incorporation influences peptide backbone conformation and can modulate susceptibility to lysosomal proteases . Furthermore, the tripeptide (GGF) versus tetrapeptide (GGFG) sequence length impacts steric accessibility and cathepsin B cleavage kinetics . The quantitative evidence below establishes precisely where MC-Gly-Gly-D-Phe offers distinct, measurable performance characteristics that warrant its selection over closely related analogs.

MC-Gly-Gly-D-Phe: Quantified Differentiation Against Closest Analogs


Stereochemical Configuration: D-Phe (R-Isomer) vs. L-Phe (S-Isomer) Identity

MC-Gly-Gly-D-Phe is the D-phenylalanine (R-isomer) analog, structurally distinct from the L-phenylalanine (S-isomer) variant MC-Gly-Gly-Phe. The D-amino acid configuration alters the local peptide backbone conformation, as reflected in the pattern of nuclear Overhauser effect (NOE) connectivities in NMR spectroscopy . This stereochemical difference can influence enzymatic recognition and cleavage susceptibility by lysosomal proteases [1].

Stereochemistry Peptide Conformation ADC Linker

DMSO Solubility: D-Isomer Exhibits 5-Fold Lower Solubility Than L-Isomer

MC-Gly-Gly-D-Phe demonstrates substantially lower solubility in DMSO (~10 mg/mL, equivalent to ~21.16 mM) compared to its L-phenylalanine counterpart MC-Gly-Gly-Phe (~50 mg/mL, equivalent to ~105.82 mM) . This 5-fold difference in solubility (by weight) and equivalent molarity ratio reflects the impact of D-stereochemistry on intermolecular packing and solvation.

Solubility ADC Linker Formulation

Tripeptide (GGF) vs. Tetrapeptide (GGFG) Sequence Length: Steric and Enzymatic Implications

MC-Gly-Gly-D-Phe (tripeptide, GGF) is one amino acid shorter than the widely used tetrapeptide linker MC-Gly-Gly-Phe-Gly (GGFG). The absence of the C-terminal glycine in MC-Gly-Gly-D-Phe alters the distance between the antibody conjugation point and the payload attachment site, potentially affecting steric accessibility for protease binding and the efficiency of enzymatic cleavage . While direct head-to-head cleavage kinetics for MC-Gly-Gly-D-Phe versus MC-Gly-Gly-Phe-Gly are not publicly available, class-level evidence indicates that linker length influences cathepsin B recognition and cleavage rates .

Cathepsin B Linker Length Steric Hindrance

Solubility Benchmarking: MC-Gly-Gly-D-Phe vs. MC-Val-Cit-PAB and MC-GGFG

MC-Gly-Gly-D-Phe exhibits the lowest DMSO solubility among three commonly used cleavable ADC linker intermediates. Vendor-reported data indicate MC-Gly-Gly-D-Phe solubility of ~10 mg/mL (~21.16 mM), compared to MC-Val-Cit-PAB at 90-100 mg/mL (157-175 mM) and MC-Gly-Gly-Phe-Gly at 90 mg/mL (~170 mM) [1]. This 9- to 10-fold lower solubility (by weight) relative to MC-Val-Cit-PAB and MC-GGFG may present formulation challenges but also offers a differentiating property for applications requiring controlled precipitation or lower solubility linkers.

Solubility ADC Linker Comparative Physicochemical

MC-Gly-Gly-D-Phe: Optimal Research and Industrial Application Scenarios


ADC Synthesis Requiring Attenuated Protease Cleavage Kinetics

The D-stereochemistry of MC-Gly-Gly-D-Phe may alter cathepsin B recognition and cleavage rates relative to L-Phe-containing linkers . Researchers seeking to tune payload release kinetics for applications requiring slower or more gradual drug liberation (e.g., to reduce peak plasma concentrations of free cytotoxic agent) should prioritize this linker over MC-Gly-Gly-Phe.

Solid-Phase or Precipitation-Based Conjugation Workflows

Given its ~5- to 10-fold lower DMSO solubility compared to MC-Gly-Gly-Phe, MC-Gly-Gly-Phe-Gly, and MC-Val-Cit-PAB , MC-Gly-Gly-D-Phe is particularly suited for conjugation protocols where controlled linker precipitation is desirable, or where lower solubility minimizes non-specific hydrophobic interactions during purification.

Structure-Activity Relationship (SAR) Studies of Linker Stereochemistry

As the D-isomer analog of MC-Gly-Gly-Phe, MC-Gly-Gly-D-Phe serves as an essential comparator in systematic SAR investigations examining the effect of phenylalanine stereochemistry on ADC stability, protease susceptibility, and in vivo efficacy [1]. Such studies are critical for de-risking linker selection in early-stage ADC development.

Synthesis of ADCs with Sterically Constrained Antibody-Payload Interfaces

The tripeptide GGF sequence of MC-Gly-Gly-D-Phe is one amino acid shorter than the widely used GGFG tetrapeptide . This reduced linker length may be advantageous when conjugating to antibodies with limited solvent-accessible thiols or when pairing with bulky payloads that demand a shorter spacer to avoid aggregation or loss of binding affinity.

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